molecular formula C13H8N4OS B14761075 Pkr-IN-C16

Pkr-IN-C16

Cat. No.: B14761075
M. Wt: 268.30 g/mol
InChI Key: VFBGXTUGODTSPK-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pkr-IN-C16 is a specific inhibitor of protein kinase R (PKR), a double-stranded RNA-dependent protein kinase. This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biology. It is known for its ability to inhibit the autophosphorylation of PKR, thereby unlocking the translation blockade induced by PKR in primary neuronal cultures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pkr-IN-C16 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and can be dissolved in various solvents for use in different applications .

Chemical Reactions Analysis

Types of Reactions

Pkr-IN-C16 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Mechanism of Action

Pkr-IN-C16 exerts its effects by binding to the ATP-binding site of PKR, thereby blocking its autophosphorylation. This inhibition prevents the activation of downstream signaling pathways that are involved in various cellular processes, including protein synthesis and apoptosis. The compound has an IC50 value of 186-210 nM, indicating its potency as a PKR inhibitor .

Comparison with Similar Compounds

Pkr-IN-C16 is unique in its specificity for PKR and its ability to inhibit autophosphorylation. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and applications.

Properties

Molecular Formula

C13H8N4OS

Molecular Weight

268.30 g/mol

IUPAC Name

(8E)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3+

InChI Key

VFBGXTUGODTSPK-FPYGCLRLSA-N

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C/C4=CN=CN4)SC=N2

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2

Origin of Product

United States

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